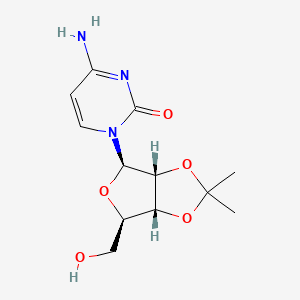

2',3'-O-Isopropylidenecytidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGDNZQSYVIVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325840 | |

| Record name | 2',3'-O-ISOPROPYLIDENECYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-42-5 | |

| Record name | NSC520039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-O-ISOPROPYLIDENECYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogs with significant potential in antiviral drug development.

Core Data Presentation

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₇N₃O₅ | [1][2][3] |

| Molecular Weight | 283.28 g/mol | [1][2][3] |

| IUPAC Name | 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][4]dioxol-4-yl]pyrimidin-2-one | [3] |

| CAS Number | 362-42-5 | [3] |

| Appearance | White Solid | |

| Synonyms | 2',3'-O-(1-Methylethylidene)cytidine, NSC 520039 | [3] |

Experimental Protocols

The synthesis of this compound involves the protection of the 2' and 3' hydroxyl groups of the ribose sugar in cytidine (B196190). Below is a detailed methodology adapted from established procedures for the preparation of 2',3'-O-isopropylidene ribonucleosides.[1][5]

Objective: To synthesize this compound from cytidine.

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane (B42991) or 2-Methoxypropene[5]

-

Strong acid catalyst (e.g., p-Toluenesulfonic acid monohydrate (TsOH·H₂O)[5], anhydrous HCl[1])

-

Anhydrous Dimethylformamide (DMF) (if using 2-methoxypropene)[5]

-

Triethylamine (B128534) (for neutralization)

-

Solvents for extraction and purification (e.g., Dichloromethane, Methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend cytidine in anhydrous acetone.

-

Addition of Reagents: Add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction mixture is stirred at room temperature.[1]

-

Alternative Procedure: Alternatively, dissolve cytidine in anhydrous DMF. Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) and 2-methoxypropene (B42093) under an inert atmosphere (e.g., Nitrogen). The mixture is stirred at room temperature for a specified period, followed by heating to ensure the reaction goes to completion.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).

-

Work-up: Once the reaction is complete, neutralize the acid catalyst by adding triethylamine until the pH is approximately 7-8.[4]

-

Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like dichloromethane.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual antiviral mechanism of action of nucleoside analogs derived from this compound.

Caption: A schematic workflow for the synthesis of this compound.

This compound serves as a precursor for various nucleoside analogs that can exhibit antiviral properties. The general mechanism of action for many such nucleoside analogs involves their conversion to the active triphosphate form within the host cell, which then interferes with viral replication.[6]

Caption: Conceptual signaling pathway for the antiviral action of a nucleoside analog.

References

- 1. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C12H17N3O5 | CID 351235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

Synthesis and Discovery of 2',3'-O-Isopropylidenecytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and discovery of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogues. The document details the chemical properties, a representative synthesis protocol, and characterization data for this compound. The synthesis involves the protection of the 2' and 3' hydroxyl groups of cytidine (B196190) as an acetonide, a common strategy in nucleoside chemistry to allow for selective modification at other positions. This guide consolidates available data to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside, cytidine. The introduction of the isopropylidene group, which forms a five-membered ring with the 2' and 3' hydroxyls of the ribose sugar, serves as a crucial protecting group strategy in organic synthesis. This protection allows for selective chemical transformations at the 5'-hydroxyl group and the cytosine base. The discovery and utilization of such protected nucleosides have been pivotal in the development of a wide array of modified nucleosides, including antiviral and anticancer agents.

Chemical Properties and Characterization

This compound is a white solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₅ | --INVALID-LINK-- |

| Molecular Weight | 283.28 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-yl]pyrimidin-2-one | --INVALID-LINK-- |

| CAS Number | 362-42-5 | --INVALID-LINK-- |

| Appearance | White Solid | --INVALID-LINK-- |

Characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹³C NMR: Spectral data is available through public databases such as PubChem.

Mass Spectrometry

GC-MS: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which can be used for its identification.[1]

Synthesis of this compound

The synthesis of this compound is achieved by the acid-catalyzed reaction of cytidine with an acetone (B3395972) equivalent. This reaction is a standard method for the protection of cis-diols in ribonucleosides.

Reaction Principle

The lone pair of electrons on the oxygen atoms of the 2'- and 3'-hydroxyl groups of cytidine attack the electrophilic carbonyl carbon of acetone (or its more reactive equivalent, 2,2-dimethoxypropane) in the presence of an acid catalyst. This leads to the formation of a five-membered acetal (B89532) ring, the isopropylidene group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for ribonucleoside acetonide protection.

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

Anhydrous Dioxane

-

Concentrated Hydrochloric Acid (or p-Toluenesulfonic acid)

-

Ammonium (B1175870) Hydroxide (B78521) solution

-

Silica (B1680970) Gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend cytidine in a mixture of anhydrous acetone and anhydrous dioxane.

-

Addition of Reagents: To the suspension, add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (cytidine) is consumed (typically several hours).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and neutralize the acid catalyst by the dropwise addition of ammonium hydroxide solution until the pH is approximately 7-8.

-

Workup: Remove the solvent under reduced pressure. The resulting residue can be co-evaporated with toluene (B28343) to remove any remaining water.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent to afford this compound as a white solid.

Quantitative Data (Exemplary):

| Parameter | Value | Notes |

| Yield | 70-90% | Yields can vary depending on the specific reaction conditions and scale. |

| Reaction Time | 2-6 hours | Monitored by TLC. |

| Melting Point | Not available | Data not found in the searched literature. |

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression of steps designed to achieve the desired product with good yield and purity.

Caption: Step-by-step logical flow of the synthesis process.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is a foundational technique in nucleoside chemistry. The acetonide protection of the 2' and 3' hydroxyl groups is a robust and efficient method, enabling diverse modifications at other positions of the cytidine molecule. This guide provides researchers with the essential technical information required for the synthesis and characterization of this important compound, thereby facilitating its application in the discovery and development of novel therapeutic agents.

References

Physical and chemical properties of 2',3'-O-Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylidenecytidine is a protected nucleoside derivative of cytidine (B196190), a fundamental component of ribonucleic acid (RNA). The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar serves as a crucial protecting group strategy in synthetic organic chemistry, particularly in the synthesis of modified nucleosides, nucleotides, and oligonucleotides. This temporary protection allows for selective modification at other positions of the cytidine molecule, such as the 5'-hydroxyl group or the cytosine base. Its application is pivotal in the development of therapeutic oligonucleotides, antiviral agents, and other specialized biochemical probes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its role in further chemical transformations.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, application in synthesis, and analytical characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₇N₃O₅ | [1] |

| Molecular Weight | 283.28 g/mol | [1] |

| CAS Number | 362-42-5 | [2] |

| Appearance | White to off-white crystalline solid | General knowledge from chemical suppliers |

| Melting Point | Data not available for cytidine derivative. (2',3'-O-Isopropylideneadenosine: 221-222 °C) | The melting point for the analogous adenosine (B11128) compound is provided for reference. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water and non-polar organic solvents. | General solubility trends for protected nucleosides. |

| Storage Conditions | Store in a cool, dry place, protected from light and moisture. | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

H-6: ~7.8 ppm (d)

-

H-5: ~5.8 ppm (d)

-

H-1': ~5.9 ppm (d)

-

H-2', H-3': ~4.8-5.0 ppm (m)

-

H-4': ~4.2 ppm (m)

-

H-5'a, H-5'b: ~3.5-3.7 ppm (m)

-

Isopropylidene CH₃: ~1.3, 1.5 ppm (s)

-

NH₂: ~7.2 ppm (br s)

-

5'-OH: ~5.1 ppm (t)

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

C-4: ~165 ppm

-

C-2: ~155 ppm

-

C-6: ~141 ppm

-

C-5: ~94 ppm

-

C-1': ~90 ppm

-

C-4': ~85 ppm

-

C-2', C-3': ~81-83 ppm

-

C-5': ~61 ppm

-

Isopropylidene C(CH₃)₂: ~113 ppm

-

Isopropylidene CH₃: ~25, 27 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 284.29.

Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of this compound under EI-MS would likely involve the loss of the isopropylidene group, cleavage of the glycosidic bond, and fragmentation of the ribose and cytosine rings. Key expected fragments include:

-

m/z 268: [M - CH₃]⁺

-

m/z 111: [Cytosine+H]⁺

-

m/z 173: [Ribose-isopropylidene fragment]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes the acid-catalyzed reaction of cytidine with acetone (B3395972).

Materials:

-

Cytidine

-

Anhydrous Acetone

-

Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Methanol

-

Diethyl Ether

Procedure:

-

Suspend cytidine in a mixture of anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in a minimal amount of methanol.

-

Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a common method to purify the crude product.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a pad of celite.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various biologically active molecules.

Synthesis of Phosphoramidites for Oligonucleotide Synthesis

One of the primary applications of this compound is in the preparation of phosphoramidite (B1245037) building blocks for automated solid-phase oligonucleotide synthesis.

Caption: Workflow for the synthesis of a cytidine phosphoramidite building block.

The workflow begins with the selective protection of the 5'-hydroxyl group of this compound with a dimethoxytrityl (DMT) group. This is followed by phosphitylation of the free 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The resulting phosphoramidite is then ready for use in automated oligonucleotide synthesizers.

Logical Relationships in Synthesis

The synthesis of this compound and its subsequent conversion to a phosphoramidite involves a series of logical steps centered around the use of protecting groups to achieve regioselectivity.

Caption: Logical flow of the synthetic strategy.

This diagram illustrates the strategic use of the isopropylidene protecting group to free up the 5'- and subsequently the 3'-hydroxyl groups for specific chemical modifications, which is a cornerstone of nucleoside chemistry for oligonucleotide synthesis.

Conclusion

This compound is an indispensable tool for chemists and researchers in the field of drug development and nucleic acid chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a reliable starting material for the construction of complex and biologically important molecules. A thorough understanding of its characteristics and handling is crucial for its effective utilization in the laboratory.

References

A Technical Guide to the Solubility of 2',3'-O-Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2',3'-O-Isopropylidenecytidine, a key intermediate in nucleoside chemistry and drug development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines a robust experimental protocol for determining its solubility in various solvents. The information presented here is intended to empower researchers to effectively utilize this compound in their laboratory and development workflows.

Introduction to this compound

This compound is a derivative of cytidine (B196190), a fundamental component of ribonucleic acid (RNA). The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, making it a crucial building block in the synthesis of modified nucleosides and oligonucleotides. Understanding its solubility is paramount for its effective use in various chemical reactions, purifications, and formulation studies.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be inferred based on the physicochemical properties of the parent molecule, cytidine, and related isopropylidene-protected nucleosides.

-

Polar Aprotic Solvents: this compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The parent nucleoside, cytidine, is known to be soluble in DMSO.

-

Polar Protic Solvents: Solubility in polar protic solvents is likely to be moderate to good. For instance, the related compound 2',3'-O-Isopropylideneuridine is reported to have a solubility of 50 mg/mL in water. Cytidine also demonstrates significant solubility in water. While the isopropylidene group adds some hydrophobicity, the remaining polar functionalities of the cytidine moiety should allow for reasonable solubility in water and lower alcohols like ethanol (B145695) and methanol, although likely less than in DMSO.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene (B28343) is expected to be poor due to the highly polar nature of the cytidine base and the ribose backbone.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. The following table provides estimated values based on the solubility of related compounds and general principles of chemical solubility. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.

| Solvent | Chemical Class | Predicted Solubility (at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (> 50 mg/mL) |

| Water | Polar Protic | Moderate (Potentially 10-50 mg/mL) |

| Ethanol | Polar Protic | Low to Moderate (< 10 mg/mL) |

| Methanol | Polar Protic | Moderate |

| Dichloromethane (DCM) | Halogenated | Low |

| Chloroform | Halogenated | Low |

| Acetone | Ketone | Low to Moderate |

| Acetonitrile | Nitrile | Low to Moderate |

| Ethyl Acetate | Ester | Low |

| Hexanes | Nonpolar | Very Low / Insoluble |

Experimental Protocol for Solubility Determination

The following section details a comprehensive methodology for the experimental determination of this compound solubility using the widely accepted shake-flask method coupled with UV-Vis spectrophotometry for quantification.[1][2][3][4][5][6]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, water, ethanol) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: General workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (around 271 nm for cytidine derivatives) using the UV-Vis spectrophotometer.[1]

-

Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent to be tested. Ensure there is undissolved solid present.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

-

Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.

-

-

Quantification:

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical considerations for predicting the solubility of an organic molecule like this compound based on the principle of "like dissolves like."

References

Spectroscopic Profile of 2',3'-O-Isopropylidenecytidine: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-Isopropylidenecytidine, a key protected nucleoside analog. This document details experimental protocols for its synthesis and characterization, presents spectroscopic data in clear tabular formats, and includes a workflow diagram for visualization.

Introduction

This compound is a derivative of the nucleoside cytidine (B196190), where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection strategy is fundamental in synthetic organic chemistry, particularly in the synthesis of oligonucleotides and modified nucleosides for therapeutic applications. The isopropylidene group prevents unwanted reactions at the 2' and 3' positions, allowing for selective modification at other sites, such as the 5' hydroxyl group or the cytosine base. Accurate characterization of this compound is crucial for ensuring purity and confirming its structure, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cytidine with acetone (B3395972) in the presence of an acid catalyst. This acetalization reaction is a common and efficient method for protecting vicinal diols.

Experimental Protocol: Synthesis

Materials:

-

Cytidine

-

Anhydrous Acetone

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous sodium sulfate

-

Drying agent (e.g., magnesium sulfate)

-

Solvent for purification (e.g., ethanol)

Procedure:

-

Suspend cytidine in a generous amount of anhydrous acetone.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate).

-

Filter the reaction mixture to remove any insoluble materials.

-

Evaporate the acetone under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

Synthesis and Characterization Workflow

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is organized into tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 7.5 | H-6 |

| 6.05 | d | 2.5 | H-1' |

| 5.80 | d | 7.5 | H-5 |

| 4.90 | dd | 6.5, 2.5 | H-2' |

| 4.80 | dd | 6.5, 3.0 | H-3' |

| 4.25 | m | H-4' | |

| 3.70 | m | H-5'a, H-5'b | |

| 1.55 | s | Isopropylidene-CH₃ | |

| 1.35 | s | Isopropylidene-CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C-4 |

| 155.5 | C-2 |

| 141.5 | C-6 |

| 114.5 | C(CH₃)₂ |

| 95.0 | C-5 |

| 90.5 | C-1' |

| 85.0 | C-4' |

| 81.5 | C-2' |

| 80.5 | C-3' |

| 61.0 | C-5' |

| 27.0 | Isopropylidene-CH₃ |

| 25.0 | Isopropylidene-CH₃ |

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3200 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic/vinylic) |

| 2990-2950 | C-H stretching (aliphatic) |

| 1650 | C=O stretching (amide) |

| 1610 | C=N, C=C stretching |

| 1480 | C-N stretching |

| 1380, 1370 | C-H bending (isopropyl gem-dimethyl) |

| 1250-1000 | C-O stretching (ether, alcohol) |

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet die and apply high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 283 | 15 | [M]⁺ (Molecular Ion) |

| 268 | 20 | [M - CH₃]⁺ |

| 176 | 100 | [Cytosine + Ribose fragment]⁺ |

| 112 | 85 | [Cytosine + H]⁺ |

| 111 | 95 | [Cytosine]⁺ |

Note: The molecular formula of this compound is C₁₂H₁₇N₃O₅, with a molecular weight of 283.28 g/mol .[1][2]

Instrumentation:

-

Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC).

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the positive identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible data, which is essential for quality control in research and drug development. The provided workflow diagram visually summarizes the key steps from synthesis to characterization, offering a clear and concise overview of the entire process.

References

Biological activity of 2',3'-O-Isopropylidenecytidine and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2',3'-O-Isopropylidenecytidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically valuable protected nucleoside that serves as a key intermediate in the synthesis of various biologically active cytidine (B196190) derivatives. While direct quantitative data on the biological activity of this compound itself is limited in publicly available research, the extensive investigation into its derivatives and analogous nucleoside compounds has revealed significant potential in antiviral and anticancer applications. This technical guide consolidates the current understanding of the biological activities of derivatives of this compound and related isopropylidene-protected nucleosides, providing quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Chemical modifications to the sugar moiety or the nucleobase can lead to compounds with potent and selective biological activities. The 2',3'-O-isopropylidene group is a common protecting group in nucleoside chemistry, enabling regioselective modifications at the 5'-position and the N4-amino group of cytidine.[2] This strategic protection allows for the synthesis of a diverse library of derivatives for biological screening. This guide focuses on the biological potential of these derivatives, drawing parallels from closely related and well-studied analogs where direct data is unavailable.

Antiviral Activity

Derivatives of 2',3'-O-isopropylidene-modified nucleosides have shown promising antiviral activity, particularly against HIV. While specific data for cytidine derivatives is sparse, studies on analogous 5-substituted 2',3'-O-isopropylideneuridines provide valuable insights into their potential efficacy and mechanism of action.[3]

Quantitative Antiviral Data (Analogous Compounds)

The following table summarizes the anti-HIV-1 activity and cytotoxicity of a series of 5-substituted 2',3'-O-isopropylideneuridine derivatives in Jurkat and CEM-ss T-cell lines.[3]

| Compound | R-Group (at C5) | Anti-HIV-1 Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| 2a | H | > 30 | > 30 | - |

| 2b | CH3 | > 30 | > 30 | - |

| 2c | F | > 30 | 12.5 (Jurkat), 15.2 (CEM-ss) | - |

| 2d | Br | > 30 | > 30 | - |

| 2f | I | 8.5 (Jurkat), 9.2 (CEM-ss) | > 30 | > 3.5 |

| AZT | - | 0.008 (Jurkat) | > 30 | > 3750 |

Data extracted from a study on 5-substituted 2',3'-O-isopropylideneuridine derivatives as this level of detail was not available for cytidine analogs.[3]

Mechanism of Antiviral Action

The primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral reverse transcriptase or RNA/DNA polymerases.[4][5] After cellular uptake, these analogs are phosphorylated to their active triphosphate form by host cell kinases. The triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. The absence of a 3'-hydroxyl group in many of these analogs, or the presence of a bulky group like the isopropylidene moiety, leads to chain termination, thus halting viral replication.[3]

Caption: General mechanism of antiviral nucleoside analogs.

Anticancer Activity

General Mechanism of Anticancer Action

Anticancer cytidine analogs exert their cytotoxic effects primarily through interference with DNA and RNA synthesis and function.[1] Similar to their antiviral counterparts, these analogs are activated intracellularly to their mono-, di-, and triphosphate forms. The triphosphate metabolites can be incorporated into DNA, leading to chain termination and the induction of DNA strand breaks. This damage activates cell cycle checkpoints and ultimately triggers apoptosis (programmed cell death).[1]

Caption: General mechanism of anticancer cytidine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives, adapted from studies on analogous compounds.[3]

Synthesis of 5-Substituted 2',3'-O-Isopropylidene Nucleosides (General Procedure)

This protocol is adapted from the synthesis of 5-substituted 2',3'-O-isopropylideneuridine derivatives.[3]

-

To a solution of the 5-substituted cytidine (1 equivalent) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Add ethyl orthoformate (2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with sodium bicarbonate.

-

Filter the precipitate and evaporate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of 2',3'-O-isopropylidene nucleosides.

In Vitro Anti-HIV-1 Activity Assay

This protocol is based on the evaluation of antiviral activity using replication-defective lentiviral particles.[3]

-

Cell Culture: Seed Jurkat or CEM-ss cells in 48-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations (e.g., 0-30 µM). Include a vehicle control (DMSO) and a positive control (e.g., AZT).

-

Viral Transduction: Simultaneously with compound treatment, transduce the cells with replication-defective HIV-1-based lentiviral particles encoding a reporter gene (e.g., eGFP).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis: Measure the percentage of eGFP-positive cells by flow cytometry to determine the transduction efficiency.

-

Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

Signaling Pathways

The biological activity of nucleoside analogs is intrinsically linked to cellular signaling pathways that control cell cycle progression, DNA damage response, and apoptosis. While specific pathways directly modulated by this compound derivatives are not yet elucidated, it is anticipated that they would engage pathways commonly affected by other cytidine analogs.

Upon incorporation into DNA and induction of DNA damage, sensor proteins like ATM and ATR are activated. These kinases initiate a signaling cascade that leads to the phosphorylation of checkpoint proteins such as Chk1 and Chk2. Activation of these checkpoints results in cell cycle arrest, providing time for DNA repair. If the damage is too extensive, this signaling cascade will instead promote apoptosis through the activation of caspases. The p53 tumor suppressor protein is a key player in this process, as it can induce the expression of pro-apoptotic proteins like Bax.[6][7]

Conclusion and Future Directions

This compound serves as a versatile platform for the development of novel antiviral and anticancer agents. While direct biological data for this specific scaffold and its derivatives are currently limited in the public domain, the extensive research on analogous nucleoside derivatives strongly suggests a high potential for therapeutic applications. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 [mdpi.com]

- 4. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

An In-Depth Technical Guide to the Mechanism of Action of 2',3'-O-Isopropylidenecytidine in Biochemical Pathways

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

2',3'-O-Isopropylidenecytidine is a protected ribonucleoside derivative of cytidine (B196190). Its primary role is not as a direct bioactive agent but as a crucial intermediate in the synthetic chemistry of nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, enabling selective chemical modifications at other positions of the molecule. This guide elucidates the established role of this compound as a synthetic precursor and explores its hypothetical mechanism of action and metabolic fate should it be introduced into a biological system. We will detail its potential to act as a prodrug of cytidine, its subsequent entry into the pyrimidine (B1678525) salvage pathway, and the key enzymatic interactions that would govern its activity.

Introduction to this compound

This compound is a synthetic derivative of the naturally occurring nucleoside, cytidine.[1][2] The key structural feature of this compound is the presence of an isopropylidene (acetonide) group, which forms a five-membered ring by linking the 2' and 3' oxygen atoms of the ribose sugar. This modification serves as a protecting group, rendering the vicinal diol on the ribose moiety chemically inert. This protection is fundamental in synthetic organic chemistry, as it allows for regioselective reactions on other parts of the nucleoside, such as the 5'-hydroxyl group or the cytosine base.[3]

While extensively used in chemical synthesis, this compound is not typically studied for direct biological activity. However, its structural similarity to other protected nucleosides suggests a potential role as a prodrug. A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo through metabolic processes. This guide will therefore address both the established synthetic utility and the hypothetical biochemical pathways of this compound.

Established Role in Synthetic Chemistry

The primary and well-documented application of this compound is as a starting material for the synthesis of modified nucleosides.[3] The protection of the 2' and 3' hydroxyl groups allows chemists to perform reactions specifically at the 5' position, which contains the only remaining primary hydroxyl group. This is critical for creating a wide array of nucleoside analogs with therapeutic potential.

A common synthetic route involves the oxidation of the 5'-hydroxyl group to a carboxylic acid, followed by amide coupling to introduce new functional groups.[3] This strategy is used to generate novel cytidine derivatives for applications such as aptamer discovery and the development of nucleic acid-based drugs.

Hypothetical Mechanism of Action in Biochemical Pathways

If this compound were to enter a biological system, its mechanism of action would be contingent on its conversion to an active form. The most plausible scenario is a prodrug mechanism, where the isopropylidene protecting group is cleaved to release native cytidine.

Step 1: In Vivo Deprotection (Prodrug Activation)

The isopropylidene group is generally stable but can be removed under acidic conditions. Therefore, oral administration could potentially lead to partial deprotection in the acidic environment of the stomach. Enzymatic cleavage of this specific acetal (B89532) is less common, but cannot be entirely ruled out without specific experimental data. Upon successful deprotection, cytidine is released and becomes available to cellular metabolic machinery.

Step 2: Entry into the Pyrimidine Salvage Pathway

Once released, cytidine would enter the pyrimidine salvage pathway, a critical metabolic route for recycling nucleobases and nucleosides from the degradation of DNA and RNA. The key steps are as follows:

-

Phosphorylation: Cytidine is phosphorylated by uridine-cytidine kinase (UCK) to form cytidine monophosphate (CMP). This is the rate-limiting step for its entry into anabolic pathways.

-

Further Phosphorylation: CMP is subsequently phosphorylated to cytidine diphosphate (B83284) (CDP) and then cytidine triphosphate (CTP) by other kinases.

-

Incorporation into RNA: CTP is a direct precursor for RNA synthesis and is incorporated into growing RNA chains by RNA polymerases.

-

Conversion to Deoxyribonucleotides: CDP can be converted to deoxycytidine diphosphate (dCDP) by the enzyme ribonucleotide reductase (RNR) . dCDP is then phosphorylated to dCTP, which is a building block for DNA synthesis.

-

Deamination: A competing catabolic pathway involves the deamination of cytidine to uridine (B1682114) by the enzyme cytidine deaminase (CDA) .[4][5] Uridine can then be further metabolized. CDA is a crucial enzyme in the metabolism of many cytidine analog drugs, often leading to their inactivation.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C12H17N3O5 | CID 351235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and self-assembly of cytidine- and guanosine-based copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00615D [pubs.rsc.org]

- 4. Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2',3'-O-Isopropylidenecytidine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a versatile synthetic nucleoside derivative that plays a crucial role as a protected intermediate in the synthesis of a wide array of modified nucleosides and oligonucleotides. Its strategic application, primarily as a protecting group for the 2' and 3' hydroxyl functions of the ribose sugar, enables precise chemical modifications at other positions of the cytidine (B196190) molecule. This technical guide provides an in-depth overview of the synonyms, chemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores its significant applications in drug development, particularly in the synthesis of antiviral and anticancer agents, and its role in the solid-phase synthesis of RNA. The guide also delves into the metabolic activation of cytidine analogues and a key signaling pathway implicated in their mechanism of action.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list is provided below for easy reference.

| Synonym/Alternative Name | Source |

| 2',3'-Isopropylidene cytidine | [1] |

| Cytidine, 2',3'-O-(1-methylethylidene)- | PubChem |

| This compound monohydrochloride | N/A |

| NSC 520039 | N/A |

| Furo[3,4-d]-1,3-dioxole Cytidine Derivative | N/A |

| 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][2][3]dioxol-4-yl]-4-aminopyrimidin-2-one | N/A |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₅ | PubChem |

| Molecular Weight | 283.28 g/mol | PubChem |

| CAS Number | 362-42-5 | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in methanol, ethanol, and water | N/A |

| Melting Point | 210-212 °C | N/A |

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, adapted from a general procedure for the preparation of 5-substituted 2′,3′-O-isopropylideneuridine derivatives.[4]

Materials:

-

Cytidine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane (B42991) or Ethylorthoformate[4]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]

-

Sodium bicarbonate (NaHCO₃)[4]

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (EtOH)

Procedure:

-

To a suspension of cytidine (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (or ethylorthoformate, 2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).[4]

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:ethanol (97:3 v/v).[4]

-

Once the reaction is complete, neutralize the mixture by adding sodium bicarbonate (1 equivalent) and continue stirring for an additional 15 minutes.[4]

-

Filter the reaction mixture to remove the solid precipitate.[4]

-

Evaporate the filtrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid.

Applications in Drug Development

The isopropylidene group serves as a crucial protecting group, enabling selective modifications at other positions of the cytidine molecule for the development of novel therapeutic agents.

Synthesis of Antiviral Nucleoside Analogues

This compound is a key intermediate in the synthesis of various antiviral nucleoside analogues. For instance, it has been utilized in the development of potent inhibitors of the Human Immunodeficiency Virus-1 (HIV-1).[4] The 2',3'-O-isopropylidene protection allows for modifications at the 5-position of the pyrimidine (B1678525) base or the 5'-hydroxyl group, leading to compounds with enhanced antiviral activity. A study on 5-substituted 2′,3′-O-isopropylideneuridine derivatives demonstrated that these compounds can exhibit significant anti-HIV-1 activity.[4]

Role in Anticancer Drug Discovery

Cytidine analogues are a well-established class of anticancer agents.[5] The synthesis of many of these analogues often involves the use of protected intermediates like this compound to achieve the desired chemical transformations. The protection of the cis-diol on the ribose ring allows for selective manipulation of the nucleobase, which is often the target for modification to impart anticancer properties.

Role as a Protecting Group in Oligonucleotide Synthesis

In the chemical synthesis of RNA oligonucleotides, the 2'-hydroxyl group of the ribose sugar must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps.[6] While other protecting groups like TBDMS and TOM are more commonly used in solid-phase RNA synthesis, the isopropylidene group can be employed in solution-phase synthesis or for the preparation of specific RNA building blocks. It offers the advantage of protecting both the 2' and 3' hydroxyl groups simultaneously.

Metabolic Activation and Signaling Pathways

Metabolic Activation of Cytidine Analogues

For cytidine analogues to exert their therapeutic effect, they must be intracellularly converted to their active triphosphate form. This activation is a multi-step process catalyzed by a series of kinases.

This metabolic pathway is crucial for the efficacy of nucleoside analogue drugs. The active triphosphate form can then be incorporated into DNA or RNA, leading to chain termination or dysfunction, or can inhibit key cellular enzymes like polymerases.

JNK Signaling Pathway in Cytidine Analogue-Induced Apoptosis

Recent research has shed light on the molecular mechanisms underlying the cytotoxic effects of cytidine analogues. In melanoma cells, treatment with the cytidine analogue gemcitabine (B846) was found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptotic cell death.[2]

This finding suggests that the JNK pathway is a critical mediator of the therapeutic effects of certain cytidine analogues and may represent a target for enhancing their efficacy in cancer treatment.[2]

Conclusion

This compound is a foundational building block in the field of nucleoside and nucleotide chemistry. Its utility as a protecting group has enabled the synthesis of a diverse range of modified nucleosides with significant therapeutic potential. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in drug discovery and development. The continued exploration of the biological activities of its derivatives and the signaling pathways they modulate will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2',3'-O-Isopropylidenecytidine in Enzymatic Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from diagnostics to therapeutic drug development. While chemical synthesis using phosphoramidite (B1245037) chemistry is well-established, enzymatic methods for oligonucleotide synthesis are gaining significant attention due to their potential for higher fidelity, milder reaction conditions, and the ability to incorporate modified nucleotides. 2',3'-O-Isopropylidenecytidine is a modified nucleoside that serves as a valuable building block in the enzymatic synthesis of RNA. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, allowing for regioselective modification at the 5' position and enabling its use as a chain terminator in controlled enzymatic polymerization. This document provides detailed application notes and protocols for the use of this compound in enzymatic oligonucleotide synthesis.

Applications

The primary application of this compound is in the enzymatic synthesis of RNA oligonucleotides, where it is used in the form of its 5'-triphosphate derivative (this compound-5'-triphosphate, hereafter referred to as ipCTP).

-

Controlled Enzymatic RNA Synthesis: ipCTP can be used as a substrate for template-independent RNA polymerases, such as poly(U) polymerase (PUP). The 2',3'-O-isopropylidene group acts as a reversible terminator, allowing for the controlled, stepwise addition of a single cytidine (B196190) nucleotide to the 3' end of an RNA primer. This is a key feature for the development of de novo enzymatic RNA synthesis protocols.[1][2]

-

High Efficiency in Pyrimidine (B1678525) Incorporation: Studies have shown that pyrimidine nucleotides protected with the 2',3'-O-isopropylidene group are well-tolerated by certain template-independent RNA polymerases, leading to highly efficient coupling reactions that can be achieved within minutes.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-triphosphate (ipCTP)

This protocol describes a general method for the phosphorylation of this compound to its 5'-triphosphate derivative. This is an adaptation of the one-pot Yoshikawa phosphorylation procedure.

Materials:

-

This compound

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene)

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium (B8510715) pyrophosphate

-

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

-

Anhydrous trimethyl phosphate

-

Anhydrous acetonitrile

-

Diethyl ether

-

HPLC-grade water

Procedure:

-

Preparation of the Nucleoside:

-

Co-evaporate this compound (1 equivalent) with anhydrous pyridine (B92270) three times and dry under high vacuum for at least 4 hours.

-

Dissolve the dried nucleoside in anhydrous trimethyl phosphate.

-

-

Phosphorylation:

-

To the solution from step 1, add proton sponge (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.5 equivalents) dropwise while stirring.

-

Continue stirring at 0 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

-

-

Triphosphate Formation:

-

In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) in anhydrous acetonitrile.

-

Add tributylamine (5 equivalents) to this solution.

-

Add the pyrophosphate solution to the reaction mixture from step 2.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding an equal volume of 1 M TEAB buffer.

-

Stir for 1 hour at room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude ipCTP by anion-exchange chromatography using a gradient of TEAB buffer (e.g., 0.05 M to 1 M).

-

Collect the fractions containing the triphosphate, pool them, and lyophilize to obtain the purified ipCTP as a white solid.

-

Protocol 2: Enzymatic Incorporation of ipCTP into an RNA Oligonucleotide

This protocol describes the single incorporation of ipCTP onto the 3'-end of an RNA primer using a template-independent RNA polymerase (e.g., polyU polymerase - PUP).

Materials:

-

RNA primer (e.g., a 10-mer RNA oligonucleotide)

-

Purified ipCTP

-

Poly(U) Polymerase (PUP)

-

PUP Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM MnCl₂, 100 mM NaCl, 1 mM DTT)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup:

-

In a nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:

-

RNA primer (10 pmol)

-

ipCTP (40 µM final concentration)

-

10x PUP Reaction Buffer (to a final concentration of 1x)

-

RNase Inhibitor (20 units)

-

Poly(U) Polymerase (10 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for 15-30 minutes. The optimal time may vary depending on the specific enzyme and primer sequence.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of 2x RNA loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).

-

Heat the sample at 95 °C for 5 minutes before analysis.

-

-

Analysis:

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 20% polyacrylamide, 7 M urea).

-

Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if a radiolabeled primer was used.

-

Protocol 3: Deprotection of the 2',3'-O-Isopropylidene Group

This protocol describes the removal of the isopropylidene group from the synthesized RNA oligonucleotide using mild acidic conditions.

Materials:

-

Lyophilized RNA oligonucleotide containing the 2',3'-O-isopropylidene group

-

Acetic acid solution (e.g., 80% acetic acid in water)

-

Nuclease-free water

-

Sodium acetate (B1210297) (3 M)

-

Ethanol (100% and 70%)

Procedure:

-

Acidic Hydrolysis:

-

Dissolve the dried RNA oligonucleotide in the 80% acetic acid solution.

-

Incubate at room temperature for 2-4 hours. The reaction should be monitored by HPLC or mass spectrometry to ensure complete deprotection without significant degradation of the RNA.

-

-

Quenching and Precipitation:

-

Neutralize the reaction by adding 3 M sodium acetate.

-

Precipitate the RNA by adding 3 volumes of ice-cold 100% ethanol.

-

Incubate at -20 °C for at least 1 hour.

-

-

Purification:

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes to pellet the RNA.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol.

-

Centrifuge again for 15 minutes.

-

Remove the supernatant and air-dry the pellet.

-

Resuspend the purified, deprotected RNA in nuclease-free water.

-

Data Presentation

The following tables summarize the expected outcomes and performance of the described protocols. The data is derived from published literature and represents typical results.[2]

Table 1: Enzymatic Incorporation of ipCTP

| Parameter | Value | Notes |

| Enzyme | Poly(U) Polymerase (PUP) | A template-independent RNA polymerase. |

| Substrate | This compound-5'-triphosphate (ipCTP) | Acts as a reversible terminator. |

| Primer | 10-mer RNA oligonucleotide | |

| Reaction Time | 15 - 30 minutes | Rapid incorporation is observed.[2] |

| Incorporation Efficiency | > 90% | Estimated from gel electrophoresis analysis.[2] |

| Product | Primer + 1 Cytidine (n+1) | Single nucleotide extension. |

Table 2: Deprotection of 2',3'-O-Isopropylidene Group

| Parameter | Condition | Expected Outcome |

| Reagent | 80% Acetic Acid | Mild acidic hydrolysis. |

| Temperature | Room Temperature | Avoids heat-induced degradation of RNA. |

| Reaction Time | 2 - 4 hours | Should be optimized by monitoring. |

| Purity of Deprotected RNA | > 95% | Dependent on careful handling and purification. |

Visualizations

Caption: Synthesis workflow for ipCTP.

Caption: Workflow for enzymatic incorporation and deprotection.

References

Application Notes and Protocols: 2',3'-O-Isopropylidenecytidine as a Ribonucleoside Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',3'-O-Isopropylidenecytidine as a key protecting group for the 2' and 3'-hydroxyl functions of cytidine (B196190), a critical ribonucleoside. The isopropylidene group offers a convenient and efficient method for temporary protection, enabling selective modification at other positions of the nucleoside, particularly the 5'-hydroxyl group. This strategy is pivotal in the synthesis of various modified nucleosides, including potent antiviral agents.

Introduction

The selective protection of the 2' and 3'-hydroxyl groups of ribonucleosides is a fundamental challenge in nucleoside chemistry and drug development. The cis-diol arrangement in the ribose moiety imparts unique reactivity that must be masked to achieve regioselective modifications at other sites. The 2',3'-O-isopropylidene acetal (B89532) is a widely employed protecting group for this purpose due to its ease of introduction, general stability under various reaction conditions, and facile removal under acidic conditions. This compound serves as a crucial intermediate in the synthesis of therapeutically important nucleoside analogs. A notable example is its use in the synthesis of Molnupiravir (MK-4482), an antiviral drug for the treatment of COVID-19[1].

Applications in Synthesis

The primary application of this compound lies in its role as a protected intermediate, allowing for a variety of chemical transformations at other positions of the cytidine molecule.

-

Selective 5'-OH Modification: With the 2' and 3'-hydroxyls masked, the 5'-hydroxyl group is available for reactions such as acylation, phosphorylation, and etherification. This is a common strategy in the synthesis of nucleoside phosphoramidites and other building blocks for oligonucleotide synthesis.

-

Synthesis of Antiviral Nucleosides: As demonstrated in the synthesis of MK-4482, this compound is a key precursor[1]. Protecting the diol allows for selective modification at the 5'-position, a critical step in the overall synthesis of the drug.

-

Enzymatic Synthesis: Pyrimidine nucleotides protected with 2',3'-O-isopropylidene groups are well-tolerated by certain template-independent RNA polymerases. This allows for controlled enzymatic coupling reactions, which is a significant feature for the development of enzymatic de novo RNA synthesis protocols.

Data Presentation

The following tables summarize the quantitative data for the key reactions involving this compound.

Table 1: Synthesis of this compound Sulfate (B86663)

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Cytidine | Acetone (B3395972), 2,2-Dimethoxypropane (B42991) | Acetone | Sulfuric Acid | Not specified | Not specified | 98% | [1] |

Table 2: Deprotection of Isopropylidene Group (General Procedure)

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Di-O-isopropylidene isocarbonucleoside | Aqueous Sulfuric Acid (1%) | Water | Reflux (110 °C) | 3 hours | >99% (crude) | |

| 5-glycosyl heterocyclic di-O-isopropylidene derivative | Aqueous Sulfuric Acid (8%) | Water | 60 °C | 18 hours | 55.5% |

Experimental Protocols

Protocol 1: Synthesis of this compound Sulfate

This protocol is adapted from the synthesis of an intermediate for MK-4482[1].

Materials:

-

Cytidine

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

Sulfuric Acid (concentrated)

-

Argon or Nitrogen atmosphere

Procedure:

-

Suspend cytidine in anhydrous acetone in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add 2,2-dimethoxypropane to the suspension.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product, this compound sulfate salt, will precipitate from the reaction mixture.

-

Isolate the precipitate by filtration.

-

Wash the isolated solid with cold acetone to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound sulfate as a white solid.

Expected Yield: 98%[1].

Protocol 2: Deprotection of this compound (Acid-Catalyzed Hydrolysis)

This is a general protocol for the acidic removal of the isopropylidene protecting group, which can be optimized for this compound.

Materials:

-

This compound (or its salt)

-

Sulfuric Acid (1% aqueous solution) or other suitable acid (e.g., trifluoroacetic acid in water)

-

Sodium Bicarbonate or other suitable base for neutralization

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolve or suspend this compound in a 1% aqueous solution of sulfuric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

If the product is not fully soluble in the aqueous layer, it can be extracted with an organic solvent such as dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cytidine.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Caption: Protection of Cytidine to form this compound.

Caption: Deprotection of this compound to yield Cytidine.

Caption: Experimental workflow for protection and deprotection of Cytidine.

References

Application Notes and Protocol for the Synthesis of 2',3'-O-Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2',3'-O-Isopropylidenecytidine, a crucial intermediate in the synthesis of various nucleoside analogs and antiviral compounds. The procedure involves the acid-catalyzed reaction of cytidine (B196190) with acetone (B3395972) to protect the 2' and 3' hydroxyl groups of the ribose moiety. This method is reported to be high-yielding and provides the product in high purity. These application notes are intended to guide researchers in the efficient and reproducible synthesis of this important compound. This compound serves as a versatile building block in medicinal chemistry and drug development, particularly in the creation of modified nucleosides with potential therapeutic applications.[1]

Introduction

The protection of hydroxyl groups is a fundamental strategy in the chemical synthesis of complex organic molecules, particularly in nucleoside chemistry. The 2',3'-O-isopropylidene group is a commonly used protecting group for the vicinal diols of ribonucleosides due to its ease of installation and subsequent removal under mild acidic conditions. The resulting acetonide, this compound, is a key precursor for modifications at the 5'-hydroxyl group or the cytosine base, enabling the synthesis of a wide array of derivatives. Notably, it has been utilized in the synthesis of antiviral agents. The protocol described herein is based on a high-yield synthesis from readily available starting materials.[2]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Cytidine

-

Acetone (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend cytidine in anhydrous acetone.

-

Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-